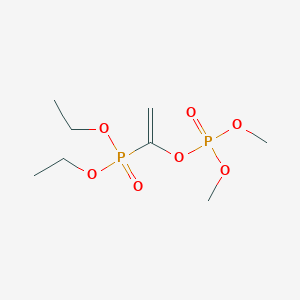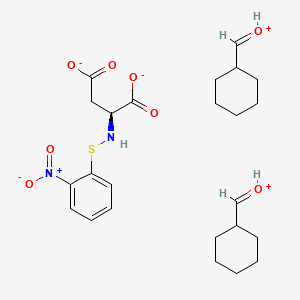
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl is a complex organic compound with the molecular formula C24H32N2O8S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl typically involves the reaction of L-aspartic acid with N-O-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of amino groups and as a precursor for other complex molecules.
Biology: In biological studies, it serves as a tool for modifying proteins and peptides.
Medicine: This compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the nitrophenylsulfenyl group, which acts as an electrophilic center. The compound interacts with various molecular targets, including proteins and enzymes, leading to modifications that can alter their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-O-Nitrophenylsulfenyl-L-alanine: Similar in structure but with alanine instead of aspartic acid.
N-O-Nitrophenylsulfenyl-L-glutamic acid: Contains glutamic acid, offering different reactivity and applications.
N-O-Nitrophenylsulfenyl-L-cysteine: Features cysteine, known for its thiol group and distinct chemical behavior.
Uniqueness
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl stands out due to its specific combination of the nitrophenylsulfenyl group with L-aspartic acid, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise modifications and stable derivatives.
Propriétés
Formule moléculaire |
C24H34N2O8S |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
cyclohexylmethylideneoxidanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]butanedioate |
InChI |
InChI=1S/C10H10N2O6S.2C7H12O/c13-9(14)5-6(10(15)16)11-19-8-4-2-1-3-7(8)12(17)18;2*8-6-7-4-2-1-3-5-7/h1-4,6,11H,5H2,(H,13,14)(H,15,16);2*6-7H,1-5H2/t6-;;/m0../s1 |
Clé InChI |
JEKSUTQKMNXXBD-ILKKLZGPSA-N |
SMILES isomérique |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
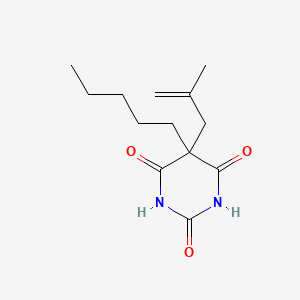
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
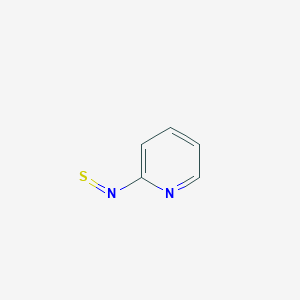


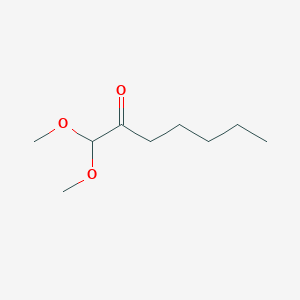
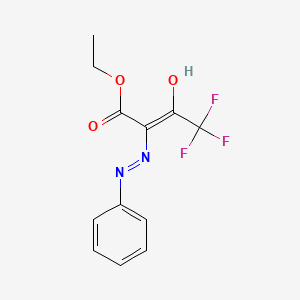

![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
